(S)-2-Acetoxy-2-phenylacetic Acid

Catalog No.
S517017
CAS No.
7322-88-5
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Acetoxy-2-phenylacetic Acid

CAS Number

7322-88-5

Product Name

(S)-2-Acetoxy-2-phenylacetic Acid

IUPAC Name

(2S)-2-acetyloxy-2-phenylacetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m0/s1

InChI Key

OBCUSTCTKLTMBX-VIFPVBQESA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Acetylmandelic acid, (+)-; Mandelic acid, acetate, L-; S-Acetylmandelic acid;

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O

Description

The exact mass of the compound (S)-2-Acetoxy-2-phenylacetic Acid is 194.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-2-Acetoxy-2-phenylacetic acid is a chiral compound characterized by the presence of a phenyl group attached to a central carbon atom, which also bears an acetate group and a hydroxyl group. Its chemical formula is C10H10O4C_{10}H_{10}O_{4}, and it has a molecular weight of 194.18 g/mol. The compound's chirality is indicated by the (S) designation, denoting its specific spatial arrangement that differs from its (R) enantiomer. This compound is notable for its use in analytical chemistry, particularly in determining the enantiomeric purity of various organic compounds through derivatization reactions .

As a derivatizing agent, (S)-2-Acetoxy-2-phenylacetic acid doesn't have a direct mechanism of action. Its role is to facilitate the analysis of other molecules by inducing a chiral environment that differentiates enantiomers in NMR spectroscopy [].

  • Chiral Derivatizing Agent

    Due to its chirality, (S)-2-Acetoxy-2-phenylacetic acid can be used as a derivatizing agent to determine the enantiomeric purity of other chiral molecules. Enantiomers are mirror image molecules with identical properties except for their interaction with polarized light. By converting a molecule of unknown enantiomeric purity into a derivative with (S)-2-Acetoxy-2-phenylacetic acid, researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the two enantiomers and determine the overall ratio in the mixture [].

  • Organic Building Block

    The presence of a carboxylic acid group and a phenyl ring makes (S)-2-Acetoxy-2-phenylacetic acid a valuable building block in organic synthesis. Researchers can utilize this molecule as a starting material for the synthesis of more complex molecules with specific functionalities. The chiral nature of the molecule can also be advantageous in the design of new drugs or materials with desired properties [].

  • Asymmetric Synthesis

    Asymmetric synthesis refers to the creation of chiral molecules with a specific enantiomeric excess. (S)-2-Acetoxy-2-phenylacetic acid can potentially be employed as a chiral auxiliary in asymmetric synthesis reactions. By attaching this molecule to a reaction intermediate, researchers can influence the reaction pathway to favor the formation of one enantiomer over the other.

(S)-2-Acetoxy-2-phenylacetic acid primarily participates in derivatization reactions, where it acts as a chiral derivatizing agent. These reactions often involve nucleophilic acyl substitution mechanisms, allowing researchers to convert target molecules into esters that can be analyzed for their enantiomeric composition using techniques such as Nuclear Magnetic Resonance spectroscopy. While specific reaction pathways for (S)-2-acetoxy-2-phenylacetic acid are not extensively documented, its role in facilitating the study of other chiral compounds is well recognized .

Several methods have been developed for synthesizing (S)-2-acetoxy-2-phenylacetic acid:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis: Employing catalysts or reagents that preferentially produce one enantiomer over the other.
  • Resolution Techniques: Involving the separation of racemic mixtures into individual enantiomers through crystallization or chromatography methods.

These synthesis routes allow for the production of high-purity (S)-2-acetoxy-2-phenylacetic acid suitable for research and industrial applications .

(S)-2-Acetoxy-2-phenylacetic acid finds applications in various fields:

  • Analytical Chemistry: Used as a chiral derivatizing agent to assess the enantiomeric purity of other compounds.
  • Pharmaceutical Research: Important for studying the pharmacokinetics and pharmacodynamics of chiral drugs.
  • Organic Synthesis: Acts as an intermediate in synthesizing other biologically active compounds.

Its role in facilitating the understanding of chiral molecules underscores its significance in both academic and industrial settings .

Interaction studies involving (S)-2-acetoxy-2-phenylacetic acid primarily focus on its role as a derivatizing agent. By reacting with various substrates, it forms esters that can be analyzed to determine how different enantiomers interact with biological systems or other chemical entities. Such studies are crucial for understanding drug interactions and optimizing therapeutic formulations .

(S)-2-Acetoxy-2-phenylacetic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameCAS NumberSimilarity ScoreUnique Features
(R)-2-Acetoxy-2-phenylacetic acid51019-43-31.00Enantiomer with distinct stereochemistry
(S)-alpha-Methoxyphenylacetic Acid26164-26-10.92Contains a methoxy group instead of an acetate group
(R)-Methyl 2-hydroxy-2-phenylacetate20698-91-30.90Methyl ester derivative with different functional properties
(R)-Benzyl 2-hydroxy-2-phenylacetate97415-09-30.96Benzyl ester variant with potential biological activity
(S)-Methyl 2-hydroxy-2-phenylacetate21210-43-50.90Similar structure but differs in methyl versus acetoxy substitution

These similar compounds highlight the unique characteristics of (S)-2-acetoxy-2-phenylacetic acid, particularly its utility as a chiral derivatizing agent while showcasing variations in functional groups that may influence their respective biological activities and applications .

(S)-2-Acetoxy-2-phenylacetic acid exhibits a well-defined molecular architecture characterized by specific atomic connectivity patterns and hybridization states. The compound possesses the molecular formula C₁₀H₁₀O₄ with a molecular weight of 194.18 g/mol [1] [2]. The structural framework consists of a central chiral carbon atom (C2) that serves as the stereogenic center, connecting four distinct substituents: a carboxyl group (-COOH), a phenyl ring (-C₆H₅), an acetoxy group (-OCOCH₃), and a hydrogen atom .

The atomic connectivity follows a systematic pattern where the chiral center carbon atom adopts sp³ hybridization, resulting in a tetrahedral geometry . This central carbon forms single bonds with all four substituents, establishing the fundamental three-dimensional architecture of the molecule. The carboxyl carbon (C1) exhibits sp² hybridization with trigonal planar geometry, forming a double bond with oxygen and a single bond with the hydroxyl group [5].

The acetyl carbon (C3) within the acetoxy substituent also demonstrates sp² hybridization, creating a carbonyl group through double bonding with oxygen and single bonding with the methyl group [1]. The phenyl ring carbons maintain their characteristic sp² hybridization with aromatic bonding patterns, contributing to the planar geometry of the benzene moiety [5].

The oxygen atoms display varying hybridization states depending on their bonding environment. The carboxyl oxygen exhibits sp² character due to its involvement in the carbonyl double bond, while the ester linkage oxygen (O2) adopts sp³ hybridization with bent geometry [6] [7]. The acetyl oxygen atoms maintain sp² hybridization consistent with their participation in the carbonyl group [1].

Absolute Configuration Determination

The absolute configuration of (S)-2-Acetoxy-2-phenylacetic acid is definitively established through the application of the Cahn-Ingold-Prelog priority rules [8] [9]. The stereochemical designation follows systematic priority assignment based on atomic numbers of the directly bonded atoms to the chiral center [10].

The priority sequence for the four substituents attached to the chiral carbon follows the order: carboxyl group (COOH) > phenyl group (C₆H₅) > acetoxy group (OCOCH₃) > hydrogen atom (H) . This ranking is determined by the atomic numbers of the directly bonded atoms, where oxygen (atomic number 8) in the carboxyl group receives highest priority, followed by carbon (atomic number 6) in the phenyl ring, oxygen in the acetoxy group, and hydrogen (atomic number 1) receiving lowest priority [10].

The absolute configuration determination involves visualizing the molecule with the lowest priority substituent (hydrogen) positioned away from the observer. When arranged in this orientation, tracing from priority 1 to priority 2 to priority 3 follows a counterclockwise direction, establishing the S (sinister) configuration [8] [9] [10].

Modern analytical techniques confirm this stereochemical assignment through multiple methodologies. X-ray crystallography provides definitive structural determination when suitable crystals can be obtained [11]. The technique employs anomalous diffraction effects to establish absolute configuration, particularly effective when oxygen serves as the heaviest atom in the structure [11]. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral shift reagents or in chiral solvents, can distinguish between enantiomers through differential chemical shifts [12] [13].

Polarimetry represents another crucial method for absolute configuration verification. The (S)-enantiomer exhibits levorotatory optical activity, rotating plane-polarized light in a counterclockwise direction when viewed toward the light source [14] [15]. This optical rotation property provides a direct correlation with the absolute stereochemical configuration [15].

Comparative Stereoelectronic Analysis of Enantiomers

The stereoelectronic analysis of (S)-2-Acetoxy-2-phenylacetic acid and its (R)-enantiomer reveals fundamental differences arising from their mirror-image relationship while maintaining identical constitutional connectivity . Both enantiomers possess identical molecular formulas, molecular weights, and basic bonding patterns, yet exhibit distinct three-dimensional arrangements that result in different interactions with chiral environments [16].

The (S)-enantiomer (CAS: 7322-88-5) and (R)-enantiomer (CAS: 51019-43-3) demonstrate opposite optical rotation behaviors [2] . While the (S)-form exhibits levorotatory properties, the (R)-form displays dextrorotatory characteristics, rotating plane-polarized light in opposite directions with equal magnitude [14] [15]. This fundamental stereoelectronic difference forms the basis for their distinct analytical and synthetic applications.

Electronic distribution analysis reveals that both enantiomers maintain identical bond lengths, bond angles, and hybridization patterns in achiral environments [17]. However, in chiral environments or when interacting with other chiral molecules, significant stereoelectronic differences emerge [16]. These differences manifest in differential binding affinities, reaction rates, and spectroscopic properties when the molecules encounter chiral recognition elements [17].

The stereoelectronic effects extend to conformational preferences, where subtle differences in steric interactions between the four substituents around the chiral center can influence rotational barriers and preferred conformations [17]. While both enantiomers access the same conformational space, the relative energies of specific conformers may differ slightly due to stereoelectronic interactions [18].

Nuclear Magnetic Resonance spectroscopy demonstrates the stereoelectronic distinction between enantiomers when chiral derivatizing agents or chiral solvents are employed [12]. The different spatial arrangements result in distinct chemical shift patterns, enabling analytical discrimination and enantiomeric purity determination [12] [13] [19].

Conformational Dynamics and Molecular Flexibility

The conformational dynamics of (S)-2-Acetoxy-2-phenylacetic acid involve rotational freedom around several key bonds, contributing to the overall molecular flexibility and three-dimensional shape adaptation [20] [21]. The primary sources of conformational variability arise from rotation around the C-C bond connecting the chiral center to the carboxyl group, rotation around the C-O ester linkage, and rotation around the C-C bond linking the chiral center to the phenyl ring [22] [23].

Torsional angle analysis reveals that the molecule can adopt multiple conformational states through rotation around single bonds [22] [23]. The C2-C1 bond (chiral center to carboxyl) allows rotation that affects the relative orientation of the carboxyl group with respect to the other substituents. Similarly, the C2-O2 ester bond permits rotational freedom that influences the acetoxy group positioning [21].

The phenyl ring orientation relative to the chiral center represents another significant conformational variable. Rotation around the C2-C(phenyl) bond enables the aromatic ring to adopt various orientations, affecting the overall molecular shape and potential intermolecular interactions [22]. The aromatic system itself maintains planarity due to its sp² hybridization and delocalized electron system [5].

Molecular dynamics simulations and computational studies indicate that the molecule exhibits moderate flexibility with several accessible conformational states [20] [24]. The energy barriers for rotation around single bonds are typically in the range of 1-5 kcal/mol, allowing rapid interconversion between conformers at room temperature [21]. However, certain conformations may be energetically favored due to favorable intramolecular interactions or reduced steric hindrance [18].

The acetoxy group conformation involves rotation around both the C-O ester bond and the O-C(acetyl) bond, providing additional conformational degrees of freedom [22]. The carbonyl group within the acetoxy moiety maintains its planar geometry due to sp² hybridization, but the overall orientation of this group can vary significantly [23].

Temperature effects on conformational dynamics demonstrate that increased thermal energy enhances conformational sampling, leading to population of higher-energy conformational states [20]. At lower temperatures, the molecule preferentially adopts the most stable conformations, while elevated temperatures enable access to a broader range of conformational space [6].

The conformational preferences significantly influence the molecule's interaction with biological targets and other chiral molecules [18]. Different conformations may exhibit varying binding affinities or selectivities, making conformational analysis crucial for understanding the compound's behavior in chiral recognition processes and asymmetric synthetic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

194.0579

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0N6KT18K98

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-acetylmandelic acid

Dates

Modify: 2023-08-15
1: Watanabe Y, Miyasou T, Hayashi M. Diastereomixture and racemate of myo-inositol derivatives, stronger organogelators than the corresponding homochiral isomers. Org Lett. 2004 May 13;6(10):1547-50. PubMed PMID: 15128232.
2: Mills SJ, Backers K, Erneux C, Potter BV. Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins. Org Biomol Chem. 2003 Oct 21;1(20):3546-56. PubMed PMID: 14599016.
3: Schuster A, Götte C, Bernhardt G, Buschauer A. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. 2001 Jun;13(6):285-93. PubMed PMID: 11370017.
4: Horne G, Potter BV. Synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, structural analogues of myo-inositol 1,3,4,5-tetrakisphosphate. Chemistry. 2001 Jan 5;7(1):80-7. PubMed PMID: 11205029.
5: Mills SJ, Potter BV. Synthesis of D- and L-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger. J Org Chem. 1996 Dec 13;61(25):8980-8987. PubMed PMID: 11667881.
6: Chen Y, Rosazza JP. Microbial transformation of Ibuprofen by a nocardia species. Appl Environ Microbiol. 1994 Apr;60(4):1292-6. PubMed PMID: 16349237; PubMed Central PMCID: PMC201472.

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